

A Comparative Guide to the X-ray Crystallographic Data of Benzofuran Derivatives

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Compound of Interest

Compound Name: *2-Ethyl-1-benzofuran-3-carbaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallographic data for various benzofuran derivatives. While specific crystallographic data for **2-Ethyl-1-benzofuran-3-carbaldehyde** is not publicly available, this document presents data from related benzofuran structures to offer insights into the structural characteristics of this important class of compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.^{[1][2][3]} Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-based drug design and development.

Comparative Crystallographic Data of Benzofuran Derivatives

The following table summarizes key crystallographic parameters for a selection of benzofuran derivatives, providing a basis for structural comparison. These examples illustrate the diversity in crystal systems and unit cell dimensions within the benzofuran family.

Compound Name	5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[4][5]	N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine[4]	2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one (3a)[6]	2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b)[6]
Empirical Formula	C15H12N2O7	C32H23BrN4O	C22H20O3	C19H16O4
Formula Weight	332.27	627.56	348.39	308.32
Crystal System	Triclinic	Triclinic	Triclinic	Orthorhombic
Space Group	P-1	P-1	P-1	Pbcn
a / Å	9.268(13)	9.5792 (10)	8.4961(5)	27.9594(10)
b / Å	11.671(15)	10.3148 (10)	8.8991(5)	7.3164(3)
c / Å	15.414(2)	17.11324	11.0041(7)	15.2280(6)
α / °	75.185 (5)	Not Reported	77.447(3)	90
β / °	72.683 (5)	Not Reported	83.382(3)	90
γ / °	71.301 (5)	Not Reported	81.717(3)	90
Volume / Å ³	1483.8 (3)	1554.2 (3)	800.59(8)	3115.1(2)
Z	4	2	2	8
Calculated Density (g/cm ³)	1.487	1.341	1.171	1.315
R-factor	0.0414	0.0602	Not Reported	Not Reported

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a general procedure for obtaining single-crystal X-ray diffraction data, based on methodologies reported for benzofuran derivatives.[4][6]

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
- Common solvent systems include petroleum ether-ethyl acetate, ethanol, or methanol-water mixtures.^{[4][6][7]} For instance, the single crystal of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution.^{[4][5]}

2. Data Collection:

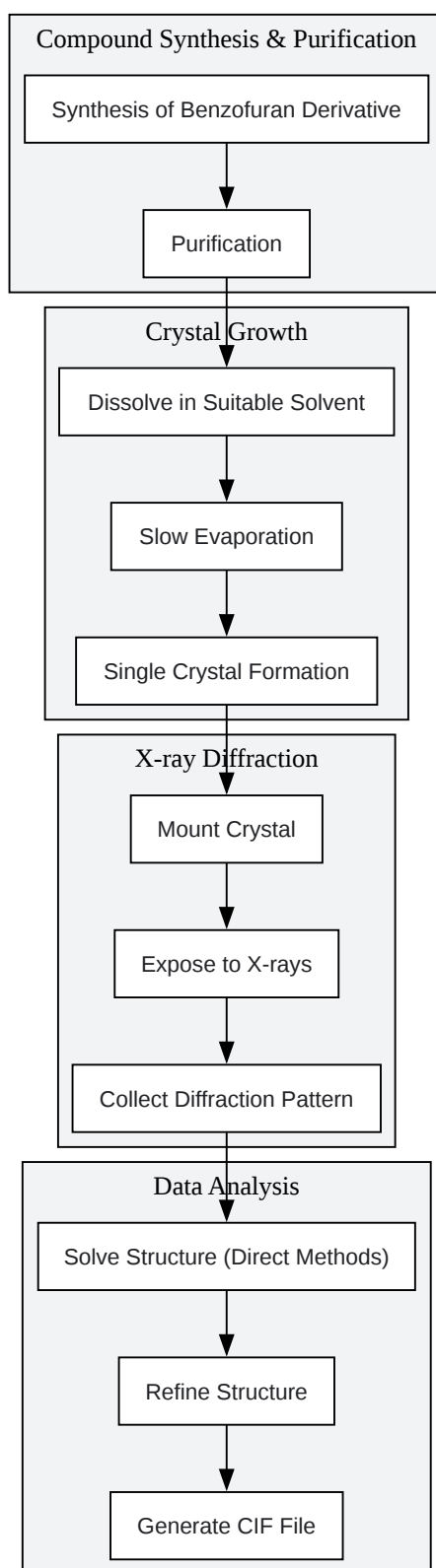
- A suitable crystal is mounted on a goniometer head.
- Data is collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[6]
- The data is collected at a controlled temperature, often 296(2) K.^[6]

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Software such as SHELXL is commonly used for structure solution and refinement.^[6]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: Workflow for Single-Crystal X-ray Crystallography.

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